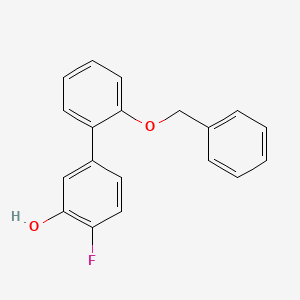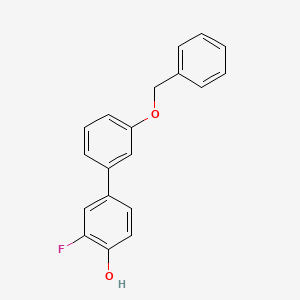
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (4-DMSFP) is an organic compound with a wide range of potential applications in scientific research. It is a colorless, crystalline solid with a melting point of 143-145°C and a boiling point of 279-281°C. 4-DMSFP is a member of the sulfamoylphenyl fluorophenol family, and is commonly used in organic syntheses and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% acts as an inhibitor of the enzyme cytochrome P450 (CYP) in the liver, which is involved in the metabolism of various drugs. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to inhibit the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory effects. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of the enzyme cytochrome P450 (CYP) in the liver, which is involved in the metabolism of various drugs. Finally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been found to have an antioxidant effect, which may be beneficial in reducing oxidative stress.
Advantages and Limitations for Lab Experiments
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has a number of advantages for laboratory experiments. It is easy to synthesize in the laboratory, and it is relatively inexpensive. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is stable and has a wide range of potential applications in scientific research. However, there are also some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for research involving 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. For example, further research could be conducted to investigate the mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% and its potential therapeutic applications. In addition, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to investigate the potential toxicological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% and to develop methods for safely handling and disposing of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%.
Synthesis Methods
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is synthesized from 4-chlorophenol and N,N-dimethylsulfamoyl chloride in the presence of a base. The reaction is performed in an inert atmosphere, usually under nitrogen. The reaction proceeds in two steps: first, 4-chlorophenol is converted to 4-chloro-2-fluorophenol with sodium fluoride; then, 4-chloro-2-fluorophenol is reacted with N,N-dimethylsulfamoyl chloride to form 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%.
Scientific Research Applications
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research. It is used as a reagent in analytical chemistry, as a component in organic syntheses, and as a fluorescent probe for the detection of amines. It is also used in the synthesis of various pharmaceutical compounds, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMVJPKVIRPWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














